Palladium difluoride

Vue d'ensemble

Description

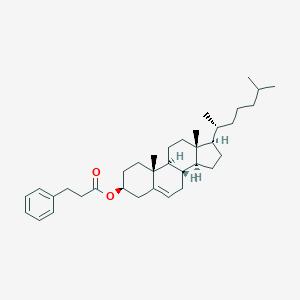

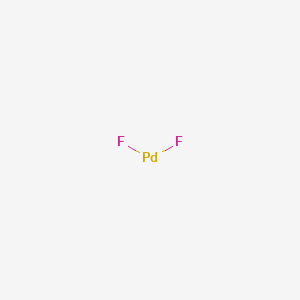

Palladium difluoride, also known as Palladium(II) fluoride, is a chemical compound of palladium and fluorine with the formula PdF2 . It is a pale violet crystalline solid and is insoluble in water . It is used in infrared optical sensors and in situations where reactivity to oxygen makes palladium oxide unsuitable .

Synthesis Analysis

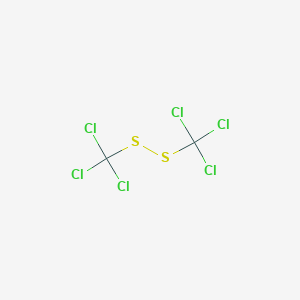

Palladium difluoride is prepared by refluxing palladium (II,IV) fluoride, Pd II [Pd IV F 6 ], with selenium tetrafluoride, SeF 4 . There are also palladium (II) fluoride complexes containing sp2 and sp3 nitrogen-containing supporting ligands .

Molecular Structure Analysis

Palladium difluoride adopts a rutile-type crystal structure, containing octahedrally coordinated palladium, which has the electronic configuration t 6 2g e 2 g . This configuration causes PdF2 to be paramagnetic due to two unpaired electrons, one in each e g -symmetry orbital of palladium .

Chemical Reactions Analysis

Palladium difluoride is involved in various chemical reactions. For instance, palladium-fluorine coordination complexes have been developed to catalyse the synthesis of aryl fluorides . Also, palladium (II) fluoride complexes containing sp2 and sp3 nitrogen-containing supporting ligands have been synthesized .

Physical And Chemical Properties Analysis

Palladium difluoride has a molar mass of 144.42 g·mol −1 . It appears as a pale violet crystalline solid and is hygroscopic . It has a density of 5.76 g cm −3 and a melting point of 952 °C . It reacts with water .

Applications De Recherche Scientifique

Medical Imaging : A palladium compound was developed to facilitate the rapid incorporation of radioactive fluoride into tracers for medical imaging, specifically positron emission tomography (PET). This advancement enables the synthesis of 18F-labeled molecules via late-stage fluorination, which is crucial for pharmaceutical development and clinical PET imaging (Lee et al., 2011).

Environmental Monitoring : Research on palladium's use in various industries, such as fuel cells and drug synthesis, highlighted its impact on environmental pollution. Studies focused on methods to assess palladium levels in different contexts, reflecting its importance in environmental safety and monitoring (Balamurugan, Liu, & Liu, 2018).

Organometallic Chemistry and Catalysis : The development of organopalladium(IV) chemistry has been significant for understanding mechanisms in organometallic chemistry and catalysis, including reactions like oxidative addition and reductive elimination (Canty, 1992).

Hydrogen Storage : Enhanced hydrogen storage capacity and absorption speed were observed in palladium nanocrystals covered with a metal-organic framework. This finding has implications for efficient hydrogen use in various industrial processes (Li et al., 2014).

Activation of Aromatic Ring C–H Bonds : Palladium-catalyzed activation of aromatic ring C–H bonds is a frontier area in organic chemistry, with palladium exhibiting high catalytic activity and selectivity (Yun et al., 2020).

Synthesis of Heterocycles : Palladium-catalyzed processes are crucial for the synthesis of heterocycles, contributing significantly to the field of organic synthesis (Zeni & Larock, 2006).

Formation of Difluoropalladium(II) Complexes : The study explored the reaction of palladium(II) aryliodo complexes with Xenon difluoride, leading to the formation of rare palladium(II) difluoro complexes, important in organometallic chemistry (Kaspi et al., 2008).

Hydrogen Economy : Palladium's affinity to hydrogen, due to its catalytic and hydrogen absorbing properties, positions it as a key material in various aspects of a hydrogen-based economy, including hydrogen purification and storage (Adams & Chen, 2011).

Catalysis and Bioconjugation : Palladium compounds are used in various chemical conversions and have been explored for bioconjugation in protein labeling and other biological applications (Li et al., 2013).

Nanotechnology and Catalysis : Studies on palladium nanoparticles have provided new insights into their selective catalytic activity, making them prospective catalysts for complex chemical reactions (Saldan et al., 2015).

Precious Metal Recovery and Environmental Applications : The use of polyethyleneimine-functionalized alumina nanopowder for palladium adsorption and its application as a catalyst in energy and environmental applications emphasizes palladium's role in sustainable industrial processing (Nagarjuna et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

difluoropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Pd/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZSLLSDZFAPFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pd]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065459 | |

| Record name | Palladium fluoride (PdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium difluoride | |

CAS RN |

13444-96-7 | |

| Record name | Palladium fluoride (PdF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium fluoride (PdF2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium fluoride (PdF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium fluoride (PdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)